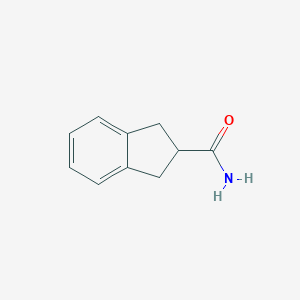

2,3-dihydro-1H-indene-2-carboxamide

Overview

Description

2,3-dihydro-1H-indene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as indenylamide and can be synthesized through various methods.

Mechanism of Action

Target of Action

The primary target of 2,3-dihydro-1H-indene-2-carboxamide is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds and is activated by collagens, which are the most abundant components in the extracellular matrix (ECM) .

Mode of Action

This compound interacts with DDR1 in a selective manner . One of the representative compounds, 7f, binds with DDR1 with a Kd value of 5.9 nM and suppresses the kinase activity with a half-maximal (50%) inhibitory concentration value of 14.9 nM .

Biochemical Pathways

Upon binding, this compound potently inhibits collagen-induced DDR1 signaling . This leads to the suppression of the epithelial-mesenchymal transition, a key process in cancer metastasis . The compound also dose-dependently suppresses the colony formation of pancreatic cancer cells .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of DDR1 signaling, suppression of epithelial-mesenchymal transition, and dose-dependent suppression of colony formation of pancreatic cancer cells . These effects contribute to its promising in vivo therapeutic efficacy in orthotopic mouse models of pancreatic cancer .

Action Environment

Therefore, the ability of this compound to inhibit DDR1, a receptor activated by ECM components, suggests that it may be effective in overcoming this chemoresistance .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

2,3-dihydro-1H-indene-2-carboxamide has been found to interact with certain enzymes and proteins. For instance, it has been identified as a selective inhibitor of the Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase . The compound binds with DDR1, suppressing its kinase activity . This interaction has significant implications for biochemical reactions, particularly those involving collagen-induced DDR1 signaling .

Cellular Effects

The effects of this compound on cells are largely tied to its interaction with DDR1. It has been observed to inhibit collagen-induced DDR1 signaling and epithelial-mesenchymal transition . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds with DDR1 with a Kd value of 5.9 nM and suppresses the kinase activity with a half-maximal inhibitory concentration value of 14.9 nM .

Temporal Effects in Laboratory Settings

It has been observed to dose-dependently suppress colony formation of pancreatic cancer cells . This suggests potential long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with dosage. The compound has exhibited promising in vivo therapeutic efficacy in orthotopic mouse models of pancreatic cancer .

Metabolic Pathways

Its interaction with DDR1 suggests it may be involved in pathways related to collagen metabolism .

Transport and Distribution

Its interaction with DDR1 suggests it may be localized to areas of the cell where this receptor is present .

Properties

IUPAC Name |

2,3-dihydro-1H-indene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDUHQKWPUVJJPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q1: Does the structure of 2,3-dihydro-1H-indene-2-carboxamide derivatives influence their biological activity?

A1: Yes, structural modifications to the this compound scaffold significantly impact biological activity. Research indicates that N-hexyl-1-oxo-2,3-dihydro-1H-indene-2-carboxamide displays notable cytotoxicity towards MCF-7 breast adenocarcinoma cells (EC50 = 4.28 ± 0.5 µM) []. This suggests that the N-hexyl substituent plays a crucial role in its cytotoxic activity. Further research is needed to explore the structure-activity relationship of other derivatives in this family.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-[3-(2,4-Difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B66598.png)

![3-(4-chlorophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B66604.png)

![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B66606.png)

![3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B66613.png)

![Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B66621.png)

![3-Oxabicyclo[3.1.0]hexane-1-carboxylicacid,4-methyl-2-oxo-,[1S-(1alpha,4alpha,5alpha)]-(9CI)](/img/structure/B66622.png)